molecular formula C5H5N3O B13324146 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13324146
M. Wt: 123.11 g/mol
InChI Key: QUYBLCGIRONDTK-UHFFFAOYSA-N
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Description

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxy group at the 5-position and an acetonitrile group at the 2-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often employ green chemistry principles, such as metal-free and solvent-free reactions, to enhance efficiency and reduce environmental impact. Multicomponent reactions (MCR) and one-pot processes are also utilized to streamline synthesis and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

Major products formed from these reactions include substituted pyrazoles, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyrazole ring with a hydroxyl group at the 5-position and an acetonitrile group at the 2-position, this compound has shown promise in various pharmacological applications, particularly as an antimicrobial agent and in antiparasitic drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure C5H6N4O\text{Chemical Structure }\text{C}_5\text{H}_6\text{N}_4\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of cellular processes or membranes, leading to cell death.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Antiparasitic Activity

In addition to its antibacterial properties, this compound has been investigated for its antileishmanial and antimalarial activities. Studies suggest that it may act as a pharmacophore in drug development against these diseases, potentially inhibiting key metabolic pathways in parasites .

Table 2: Antiparasitic Activity

ParasiteActivity TypeReference
Leishmania donovaniAntileishmanial
Plasmodium falciparumAntimalarial

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies have shown that this compound binds effectively to targets involved in microbial metabolism and replication, which is crucial for its antimicrobial and antiparasitic effects .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, highlighting its versatility in generating derivatives that may possess enhanced biological activity. Derivatives of this compound are being explored for their potential therapeutic applications.

Table 3: Synthesis Methods

MethodDescriptionReference
Condensation ReactionReaction between hydrazine derivatives and acetonitrile
CyclizationFormation via cyclization of substituted hydrazines

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including this compound. For instance, a study reported the synthesis and evaluation of various pyrazole derivatives against Mycobacterium tuberculosis, where compounds similar to this compound exhibited promising anti-tubercular activities .

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

2-(3-oxo-1H-pyrazol-2-yl)acetonitrile

InChI

InChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2

InChI Key

QUYBLCGIRONDTK-UHFFFAOYSA-N

Canonical SMILES

C1=CNN(C1=O)CC#N

Origin of Product

United States

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